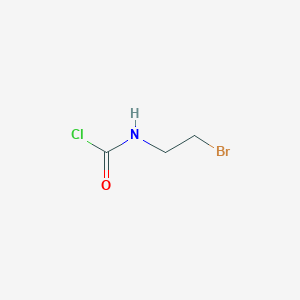![molecular formula C7H8Cl3NO B12437304 [(3,5-Dichlorophenyl)methoxy]azanium chloride](/img/structure/B12437304.png)
[(3,5-Dichlorophenyl)methoxy]azanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3,5-Dichlorophenyl)methoxy]azanium chloride is a chemical compound characterized by the presence of a dichlorophenyl group attached to a methoxy group, which is further bonded to an azanium chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-Dichlorophenyl)methoxy]azanium chloride typically involves the reaction of 3,5-dichlorophenol with methanol in the presence of a suitable catalyst to form the methoxy derivative. This intermediate is then reacted with an azanium chloride source under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, pressures, and pH levels to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[(3,5-Dichlorophenyl)methoxy]azanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions may yield dechlorinated or demethylated products.
Substitution: Nucleophilic substitution reactions can occur, leading to the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
[(3,5-Dichlorophenyl)methoxy]azanium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3,5-Dichlorophenyl)methoxy]azanium chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
[(3,5-Dichlorophenyl)methoxy]azanium chloride can be compared with other similar compounds, such as:
[(3,5-Dichlorophenyl)methoxy]amine: Similar structure but lacks the azanium chloride moiety.
[(3,5-Dichlorophenyl)methoxy]ethanol: Contains an ethanol group instead of the azanium chloride moiety.
[(3,5-Dichlorophenyl)methoxy]benzene: Lacks the azanium chloride moiety and has a benzene ring instead.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H8Cl3NO |
|---|---|
Molecular Weight |
228.5 g/mol |
IUPAC Name |
(3,5-dichlorophenyl)methoxyazanium;chloride |
InChI |
InChI=1S/C7H8Cl2NO.ClH/c8-6-1-5(4-11-10)2-7(9)3-6;/h1-3H,4H2,10H3;1H/q+1;/p-1 |
InChI Key |
VSHLKHOWFHVZGF-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CO[NH3+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


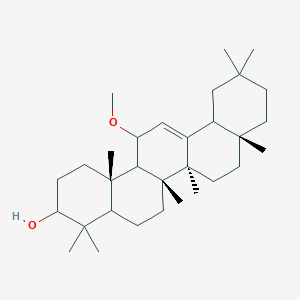
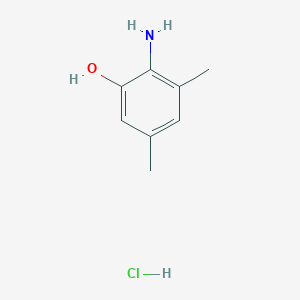
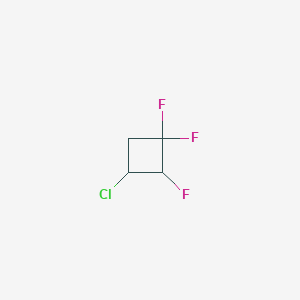
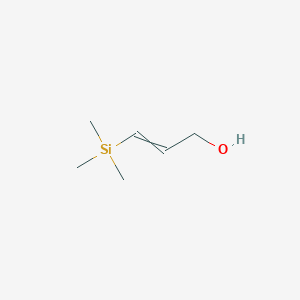

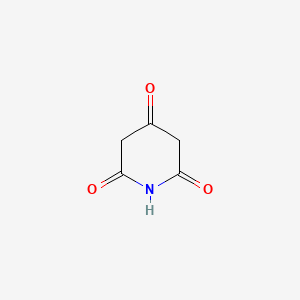
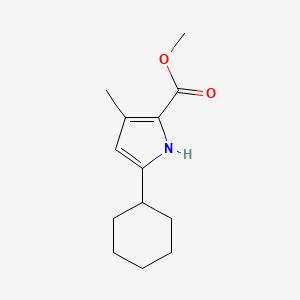
![[6-[[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12437278.png)
![4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-amine](/img/structure/B12437286.png)
![4-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B12437289.png)
![2-(Trifluoromethyl)-[1,1'-biphenyl]-4-ylboronic acid](/img/structure/B12437294.png)
![N-[1-(2-furanyl)ethylideneamino]carbamic acid tert-butyl ester](/img/structure/B12437299.png)
![1,3-Dimethoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12437312.png)
